L-Lysyl-L-prolylglycyl-L-lysyl-L-valine

Description

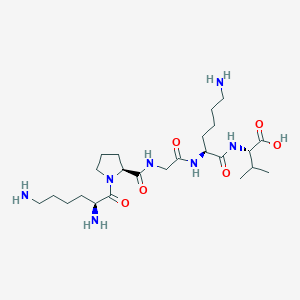

L-Lysyl-L-prolylglycyl-L-lysyl-L-valine is a synthetic pentapeptide with the sequence Lys-Pro-Gly-Lys-Val. Its hypothetical molecular formula is C24H45N7O6 (calculated by summing constituent amino acids and accounting for peptide bond formation), yielding a molecular weight of ~527.6 g/mol. The peptide features two lysine residues (basic, positively charged at physiological pH), proline (rigid, cyclic structure), glycine (flexible), and valine (hydrophobic).

Properties

CAS No. |

742068-45-7 |

|---|---|

Molecular Formula |

C24H45N7O6 |

Molecular Weight |

527.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C24H45N7O6/c1-15(2)20(24(36)37)30-21(33)17(9-4-6-12-26)29-19(32)14-28-22(34)18-10-7-13-31(18)23(35)16(27)8-3-5-11-25/h15-18,20H,3-14,25-27H2,1-2H3,(H,28,34)(H,29,32)(H,30,33)(H,36,37)/t16-,17-,18-,20-/m0/s1 |

InChI Key |

ADNMOVFSGHKGNE-JPLJXNOCSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-prolylglycyl-L-lysyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-prolylglycyl-L-lysyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides containing cysteine residues.

Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H2O2) and performic acid are commonly used for oxidation reactions.

Reducing agents: Dithiothreitol (DTT) and β-mercaptoethanol are used for reduction reactions.

Substitution reagents: Various chemical reagents, such as alkyl halides, can be used to introduce new functional groups into the peptide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, while reduction can break these bonds, yielding free thiol groups.

Scientific Research Applications

L-Lysyl-L-prolylglycyl-L-lysyl-L-valine has several scientific research applications, including:

Chemistry: It is used as a model compound to study peptide synthesis, structure, and reactivity.

Biology: The compound is studied for its role in cell signaling and protein interactions.

Medicine: Research on this compound focuses on its potential therapeutic applications, such as drug delivery and vaccine development.

Industry: The peptide is used in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-prolylglycyl-L-lysyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on cell surfaces, triggering signaling cascades that regulate various cellular processes. Additionally, it can interact with enzymes and other proteins, modulating their activity and function.

Comparison with Similar Compounds

Compound 1: Glycyl-L-valyl-L-prolylglycyl-L-valine (CAS 783335-79-5)

- Sequence : Gly-Val-Pro-Gly-Val

- Molecular Formula : C19H33N5O6

- Molecular Weight : 435.5 g/mol

- Key Residues : Valine (2x), proline, glycine (2x).

- Properties: Higher hydrophobicity due to valine dominance. Smaller molecular weight may enhance bioavailability .

Compound 2: L-Valine, glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl (CAS 133605-55-7)

- Sequence : Gly-Val-Tyr-Val-His-Pro

- Molecular Formula : C37H55N9O9

- Molecular Weight : 769.9 g/mol

- Key Residues : Tyrosine (aromatic), histidine (imidazole side chain), valine (2x).

- Properties :

Compound 3: Glycyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl-L-lysyl-L-valine (CAS 503177-37-5)

- Sequence : Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val

- Molecular Weight : Higher than target (estimated >800 g/mol).

- Key Residues : Lysine (4x), arginine (positively charged), proline.

- Properties :

Comparative Data Table

| Property | Target Peptide (Lys-Pro-Gly-Lys-Val) | CAS 783335-79-5 (Gly-Val-Pro-Gly-Val) | CAS 133605-55-7 (Gly-Val-Tyr-Val-His-Pro) | CAS 503177-37-5 (Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val) |

|---|---|---|---|---|

| Molecular Formula | C24H45N7O6 | C19H33N5O6 | C37H55N9O9 | Undisclosed (larger) |

| Molecular Weight | ~527.6 g/mol | 435.5 g/mol | 769.9 g/mol | >800 g/mol |

| Charge (pH 7) | +2 (lysine x2) | Neutral | Neutral to +1 (histidine) | +5 (lysine x4, arginine x1) |

| Key Residues | Lys, Pro, Val | Val, Pro, Gly | Tyr, His, Val | Lys, Arg, Pro |

| Hydrophobicity | Moderate (Val terminal) | High (Val x2) | Moderate (Tyr/His balance) | Low (charged residues dominate) |

Structural and Functional Implications

- Charge Differences: The target peptide’s +2 charge is intermediate between CAS 783335-79-5 (neutral) and CAS 503177-37-5 (+5), suggesting versatility in binding anionic targets without excessive non-specific interactions .

- Hydrophobicity : CAS 783335-79-5’s high valine content may improve membrane permeability compared to the target peptide, which balances lysine’s hydrophilicity with valine’s hydrophobicity .

- Residue-Specific Interactions : CAS 133605-55-7’s tyrosine and histidine enable unique interactions (e.g., metal binding) absent in the lysine-rich target peptide .

Q & A

Q. What are the recommended storage conditions and stability considerations for L-Lysyl-L-prolylglycyl-L-lysyl-L-valine in laboratory settings?

- Methodological Answer : Store the compound at 2–8°C in a tightly sealed container to prevent degradation. Avoid exposure to heat, light, and moisture, as these factors accelerate hydrolysis or oxidation. Long-term storage is discouraged due to progressive instability, which may alter reactivity or toxicity . Use nitrogen or argon gas purging for lyophilized forms to minimize oxidation. Stability should be verified periodically via HPLC or mass spectrometry to confirm purity.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : For sequence confirmation and stereochemical analysis.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect degradation products.

- Mass Spectrometry (MS) : For exact molecular weight determination and fragmentation pattern analysis.

Cross-validate results with synthetic standards and reference databases (e.g., NIST Chemistry WebBook) to ensure accuracy .

Q. How should researchers handle accidental exposure to this compound during experiments?

- Methodological Answer :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact : Wash thoroughly with water and soap; remove contaminated clothing.

- Eye Contact : Rinse with water for 15 minutes and consult an ophthalmologist.

- Ingestion : Do not induce vomiting; provide water and seek immediate medical help.

Always wear PPE (gloves, lab coat, goggles) and work in a fume hood to minimize risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

- Methodological Answer :

- Systematic Meta-Analysis : Aggregate data from diverse models (e.g., in vitro cell lines vs. in vivo animal studies) and apply statistical tools like Pearson correlation or ANOVA to identify confounding variables (e.g., concentration gradients, solvent effects) .

- Dose-Response Curves : Compare EC50/IC50 values across studies to isolate potency variations.

- Replicate Key Experiments : Use standardized protocols (e.g., fixed buffer pH, temperature) to reduce methodological bias .

Q. What computational approaches are suitable for predicting the tertiary structure and binding interactions of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model peptide folding in aqueous environments.

- Docking Studies : Apply AutoDock Vina to predict interactions with target proteins (e.g., receptors or enzymes).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic properties of active residues (e.g., lysine side chains) for redox or catalytic activity .

Q. How can researchers design experiments to assess the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate the peptide with liver microsomes or plasma to measure hydrolysis rates via LC-MS/MS.

- Isotope Labeling : Use ¹³C/¹⁵N-labeled analogs to track degradation pathways.

- In Vivo Pharmacokinetics : Administer the compound to model organisms (e.g., rodents) and collect blood/tissue samples at timed intervals. Compare AUC (Area Under Curve) and half-life values under varied conditions (e.g., fed vs. fasted states) .

Notes for Methodological Rigor

- Data Validation : Always include positive/negative controls (e.g., scrambled peptide sequences) to confirm assay specificity .

- Ethical Compliance : Follow institutional guidelines for chemical disposal and animal studies, referencing federal/state regulations (e.g., OSHA, EPA) .

- Reproducibility : Document all parameters (e.g., solvent purity, instrument calibration) in line with IUPAC standards to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.